Comparative Catalyst Loading and Reaction Temperature in Suzuki–Miyaura Coupling of Aryl Sulfamates: (dppf)Ni(o-tolyl)Cl versus NiCl₂(PCy₃)₂
(dppf)Ni(o-tolyl)Cl enables Suzuki–Miyaura coupling of aryl sulfamates with boronic acids at significantly lower catalyst loading and milder conditions relative to the previously employed NiCl₂(PCy₃)₂ system [1]. The J. Am. Chem. Soc. study demonstrated that (dppf)Ni(o-tolyl)Cl operates at 1 mol% loading with room temperature feasibility for selected substrates, whereas the prior system required higher loadings and elevated temperatures [2]. In a representative coupling of 4-methoxyphenyl sulfamate with 4-methoxyphenylboronic acid, (dppf)Ni(o-tolyl)Cl at 1 mol% loading and 40 °C achieved quantitative conversion within 16 hours, while NiCl₂(PCy₃)₂ at 5 mol% loading required extended reaction times [3].
| Evidence Dimension | Catalyst loading required for quantitative conversion in Suzuki–Miyaura coupling of aryl sulfamates |
|---|---|
| Target Compound Data | 1 mol% (dppf)Ni(o-tolyl)Cl, 40 °C, 16 h, quantitative conversion |
| Comparator Or Baseline | 5 mol% NiCl₂(PCy₃)₂, elevated temperature, extended reaction time |
| Quantified Difference | 5-fold lower catalyst loading; room temperature functionality for (dppf)Ni(o-tolyl)Cl in selected cases versus elevated temperature requirement for comparator |
| Conditions | Suzuki–Miyaura coupling of 4-methoxyphenyl sulfamate with 4-methoxyphenylboronic acid, NaOt-Bu base, toluene/MeOH solvent |
Why This Matters
Reduced catalyst loading directly lowers procurement costs per reaction batch and minimizes nickel contamination in the final product stream, a critical consideration for pharmaceutical intermediate synthesis.
- [1] Mohadjer Beromi, M.; Nova, A.; Balcells, D.; Brasacchio, A. M.; Brudvig, G. W.; Guard, L. M.; Hazari, N.; Vinyard, D. J. Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species. J. Am. Chem. Soc. 2017, 139, 922–936. View Source
- [2] Mohadjer Beromi, M.; Nova, A.; Balcells, D.; Brasacchio, A. M.; Brudvig, G. W.; Guard, L. M.; Hazari, N.; Vinyard, D. J. J. Am. Chem. Soc. 2017, 139, 922–936. Abstract and Introduction. View Source
- [3] Mohadjer Beromi, M.; Nova, A.; Balcells, D.; Brasacchio, A. M.; Brudvig, G. W.; Guard, L. M.; Hazari, N.; Vinyard, D. J. J. Am. Chem. Soc. 2017, 139, 922–936. Table 1 and Supporting Information. View Source
